molecular formula C6H11ClF3NO2 B12829517 Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride

Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride

Cat. No.: B12829517
M. Wt: 221.60 g/mol
InChI Key: KKBSOSBLLPOXMO-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5,5,5-trifluoropentanoic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

    Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines using reagents like hydrogen peroxide or lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO) as a solvent.

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Substitution: Formation of azides or nitriles.

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Hydrolysis: Formation of 2-amino-5,5,5-trifluoropentanoic acid.

Scientific Research Applications

Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.

    Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may affect signaling pathways related to neurotransmission, particularly those involving glutamate and GABA receptors, due to its structural similarity to amino acids.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride
  • Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
  • Methyl 2-amino-6,6,6-trifluorohexanoate hydrochloride

Uniqueness

Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of fluorinated compounds and in studies related to fluorine chemistry.

Properties

Molecular Formula

C6H11ClF3NO2

Molecular Weight

221.60 g/mol

IUPAC Name

methyl (2S)-2-amino-5,5,5-trifluoropentanoate;hydrochloride

InChI

InChI=1S/C6H10F3NO2.ClH/c1-12-5(11)4(10)2-3-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m0./s1

InChI Key

KKBSOSBLLPOXMO-WCCKRBBISA-N

Isomeric SMILES

COC(=O)[C@H](CCC(F)(F)F)N.Cl

Canonical SMILES

COC(=O)C(CCC(F)(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.